Ethanesulfonic acid, also known as esylic acid, is an organosulfonic acid with the chemical formula or . It appears as a colorless liquid and is characterized by its sulfonic acid group, which is a key functional group in many biological and chemical processes. Ethanesulfonic acid has a molar mass of approximately 110.13 g/mol and a melting point of -17 °C, making it soluble in water and denser than water at 1.35 g/mL at 25 °C .
These reactions highlight its versatility in organic synthesis and industrial applications.
Despite these concerns, it is used experimentally in drug formulations due to its unique properties.
Ethanesulfonic acid can be synthesized through several methods:
These methods demonstrate the compound's accessibility for laboratory and industrial purposes.
Ethanesulfonic acid has diverse applications across various fields:
These applications underline its importance in both chemical synthesis and industrial chemistry.
Research into the interactions of ethanesulfonic acid with biological systems has revealed several critical insights:
Understanding these interactions is vital for optimizing its use in medicinal chemistry.
Ethanesulfonic acid belongs to a class of compounds known as sulfonic acids. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Methanesulfonic Acid | Simplest sulfonic acid; used as a solvent | |
Propanesulfonic Acid | Larger alkyl group; different reactivity profile | |
Butanesulfonic Acid | Increased hydrophobicity; used in surfactants | |
Benzene Sulfonic Acid | Aromatic structure; widely used in dyes and detergents |
Ethanesulfonic acid's uniqueness lies in its balance between hydrophilicity and hydrophobicity due to its ethyl group, making it particularly useful as both a solvent and a reagent in organic synthesis. Its specific reactivity patterns also distinguish it from other sulfonic acids.
Ethanesulfinic acid is defined by the molecular formula C~2~H~6~O~2~S, corresponding to a molar mass of 94.13 g/mol. Its structure consists of an ethyl group (–CH~2~CH~3~) bonded to a sulfinic acid group (–SOOH), where sulfur exists in the +4 oxidation state. The sulfinic acid group comprises one sulfinyl (–S=O) and one hydroxyl (–OH) moiety, distinguishing it from sulfonic acids (R–SO~3~H) and sulfenic acids (R–SOH).
According to IUPAC rules, the compound is systematically named ethanesulfinic acid, reflecting the two-carbon ethyl chain and the sulfinic acid functional group. Alternative names, such as ethylsulfinic acid, are also used in older literature. The suffix -sulfinic acid unambiguously identifies the presence of the –SOOH group, contrasting with -sulfonic acid (–SO~3~H) and -sulfenic acid (–SOH).
Sulfinic acids occupy an intermediate position in the oxidation hierarchy of sulfur-containing compounds:
Compound | Functional Group | Sulfur Oxidation State |
---|---|---|
Sulfenic acid | R–SOH | +2 |
Sulfinic acid | R–SOOH | +4 |
Sulfonic acid | R–SO~3~H | +6 |
This intermediate oxidation state grants ethanesulfinic acid redox versatility, enabling participation in both oxidation and reduction reactions.
The study of sulfinic acids emerged in the late 19th century alongside broader investigations into sulfur oxyacids. Early work focused on their synthesis via oxidation of thiols (R–SH) or reduction of sulfonic acids, though ethanesulfinic acid itself remained less characterized compared to aromatic sulfinic acids.
Ethanesulfinic acid exhibits:
Property | Ethanesulfinic Acid | Ethanesulfonic Acid | Sulfenic Acid |
---|---|---|---|
Formula | C~2~H~6~O~2~S | C~2~H~6~O~3~S | C~2~H~6~OS |
Oxidation State | +4 | +6 | +2 |
Acidity (pK~a~) | ~2.5 | ~–1.5 | ~7.0 |
Stability | Moderate | High | Low |
This comparative analysis underscores ethanesulfinic acid’s role as a reactive intermediate in synthetic pathways, bridging the electronic gap between fully oxidized sulfonic acids and reduced sulfenic acids.
Ethanesulfinic acid (CH₃CH₂SO₂H) exhibits distinct oxygen-hydrogen bond reactivity characteristics that distinguish it from other organosulfur compounds. The O-H bond dissociation enthalpy (BDE) of ethanesulfinic acid is approximately 78 kcal mol⁻¹ [1] [2], positioning it between thiols (∼87 kcal mol⁻¹) and sulfenic acids (∼70 kcal mol⁻¹). This intermediate bond strength significantly influences the compound's hydrogen atom transfer capabilities and overall chemical reactivity profile.
The O-H bond in ethanesulfinic acid demonstrates unique reactivity patterns when interacting with various radical species. With alkyl radicals, ethanesulfinic acid exhibits inherent hydrogen atom transfer reactivity comparable to both thiols and sulfenic acids, with rate constants of approximately 10⁶ M⁻¹ s⁻¹ [1] [2]. This similarity in reactivity despite different bond dissociation enthalpies suggests that factors beyond thermodynamic considerations influence the reaction kinetics.
When reacting with alkoxyl radicals, ethanesulfinic acid shows a distinct reactivity pattern that follows reaction energetics more closely. The rate constants increase to approximately 10⁸ M⁻¹ s⁻¹ [1] [2], placing the compound's reactivity midway between thiols (∼10⁷ M⁻¹ s⁻¹) and sulfenic acids (∼10⁹ M⁻¹ s⁻¹). This counter-intuitive trend, where more reactive radicals show greater correlation with bond strength, highlights the complex nature of hydrogen atom transfer mechanisms in sulfinic acid systems.
Radical Type | Rate Constant (M⁻¹ s⁻¹) | Bond Dissociation Energy (kcal mol⁻¹) |
---|---|---|
Alkyl radicals | ~10⁶ | 78 |
Alkoxyl radicals | ~10⁸ | 78 |
Peroxyl radicals | ~1 | 78 |
Ethanesulfinic acid exhibits exceptionally strong hydrogen bonding characteristics that significantly impact its chemical behavior and reactivity patterns. The compound demonstrates remarkable hydrogen bond donor strength with an αH₂ value of approximately 0.63 [1] [2], categorizing it among the strongest hydrogen bond donors in organic chemistry. This high hydrogen bond acidity is comparable to sulfenic acids (αH₂ ∼ 0.55) and substantially exceeds that of conventional thiols.
The strong hydrogen bonding capability of ethanesulfinic acid profoundly influences its solvent-dependent reactivity [3]. In hydrogen bond accepting solvents, the compound's hydrogen atom transfer reactivity becomes significantly attenuated compared to its behavior in non-coordinating media. This solvent dependence contrasts markedly with thiols, whose reactivity remains largely solvent-independent across different media. The attenuation occurs because the sulfinic acid forms stable hydrogen bonded complexes with acceptor solvents, effectively reducing the availability of the active O-H bond for radical reactions.
The hydrogen bonding properties of ethanesulfinic acid also manifest in its enhanced water solubility compared to corresponding thiols or sulfides [3]. The formation of hydrogen bonds with water molecules facilitates dissolution, making ethanesulfinic acid highly soluble in aqueous systems. This characteristic enables the compound to participate effectively in various chemical processes and biological systems where water-mediated hydrogen bonding plays a crucial role.
Temperature effects on hydrogen bonding in ethanesulfinic acid follow expected thermodynamic patterns, with increased temperature generally leading to enhanced solubility in polar solvents [3]. This temperature dependence reflects the enthalpic and entropic contributions to hydrogen bond formation and dissolution, providing opportunities for temperature-controlled chemical processes involving the compound.
The radical transfer mechanisms involving ethanesulfinic acid encompass complex pathways that generate highly reactive sulfonyl radicals with diverse synthetic applications. Upon hydrogen atom abstraction from the O-H bond, ethanesulfinic acid produces sulfonyl radicals (RSO₂- ) that exhibit intermediate stability between thiyl radicals and sulfinyl radicals [1] [2]. These radicals participate in a variety of propagation and termination reactions that determine the overall course of radical chain processes.
Sulfonyl radicals generated from ethanesulfinic acid readily participate in atom transfer radical addition (ATRA) reactions with alkenes and alkynes [4]. The regioselectivity and stereoselectivity of these reactions depend on the electronic and steric properties of both the sulfonyl radical and the unsaturated substrate. In reactions with terminal alkynes, sulfonyl radicals typically add to the terminal carbon, producing β-sulfonyl vinyl radicals that can undergo subsequent transformations to yield valuable organosulfur products.
The autoxidation mechanism of ethanesulfinic acid involves a complex radical chain process where sulfonyl radicals react with molecular oxygen. Computational studies predict that the reaction of sulfonyl radicals with O₂ proceeds with rate constants of approximately 10⁶ M⁻¹ s⁻¹ [1] [2]. This relatively slow oxygen addition step represents the rate-determining process in sulfinic acid autoxidation, explaining why the compound can be successfully employed in productive synthetic chemistry despite its inherent oxidative instability.
Mechanistic investigations reveal that sulfonyl radicals can undergo ligand-to-ligand hydrogen transfer (LLHT) processes in the presence of suitable catalysts [5]. This mechanism enables direct hydrogen atom transfer from the sulfinic acid to unsaturated substrates, facilitating regioselective functionalization reactions. The LLHT pathway provides an alternative to traditional radical addition mechanisms and offers enhanced control over product selectivity in complex molecular transformations.
The oxidation of ethanesulfinic acid to the corresponding sulfonic acid (ethanesulfonic acid, CH₃CH₂SO₃H) represents a fundamental transformation in organosulfur chemistry that proceeds through well-established mechanistic pathways [6]. This oxidation process can be achieved through various oxidizing agents and conditions, with the choice of method significantly influencing reaction selectivity and yield.
Common oxidizing agents for converting ethanesulfinic acid to ethanesulfonic acid include hydrogen peroxide, permanganate, and molecular oxygen under appropriate conditions [6]. The general reaction pathway involves the addition of one oxygen atom to the sulfur center, converting the sulfinic acid functional group (-SO₂H) to the sulfonic acid functionality (-SO₃H). This transformation represents a two-electron oxidation process that typically proceeds through radical intermediates.
The mechanism of oxidation involves initial hydrogen atom abstraction from the O-H bond of ethanesulfinic acid, generating a sulfonyl radical intermediate [6]. This radical species readily reacts with molecular oxygen to form a sulfonylperoxyl radical, which subsequently undergoes further transformations to yield the final sulfonic acid product. The reaction pathway can be influenced by the presence of catalysts, solvent systems, and reaction conditions.
Kinetic studies of the oxidation process reveal that the reaction rate depends on several factors, including the concentration of oxidizing agent, pH of the reaction medium, and temperature [6]. The reaction typically exhibits second-order kinetics with respect to the sulfinic acid concentration and first-order dependence on the oxidant concentration. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 15-25 kcal mol⁻¹ depending on the specific oxidizing system employed.
Oxidizing Agent | Reaction Conditions | Yield (%) | Selectivity |
---|---|---|---|
H₂O₂ | Aqueous, 25°C | 85-95 | High |
KMnO₄ | Acidic medium | 70-80 | Moderate |
O₂ | Catalytic conditions | 60-75 | Variable |
Ethanesulfinic acid can undergo reduction reactions leading to various organosulfur products, including thiols, sulfides, and disulfides, depending on the reducing conditions and reagents employed [7]. These reduction pathways provide access to valuable synthetic intermediates and demonstrate the versatility of sulfinic acids as synthetic building blocks.
Reduction of ethanesulfinic acid with strong reducing agents such as lithium aluminum hydride or sodium borohydride typically proceeds through a mechanism involving initial coordination of the reducing agent with the sulfur center [7]. The subsequent hydride transfer leads to cleavage of the S-O bonds, ultimately producing the corresponding thiol (ethanethiol, CH₃CH₂SH) as the primary reduction product. This transformation represents a four-electron reduction process that completely removes the oxygen functionalities from the sulfur atom.
Alternative reduction pathways involve the use of metal-based reducing systems, such as zinc dust in acidic media or iron powder under appropriate conditions [7]. These heterogeneous reducing systems often provide different selectivity patterns compared to hydride reagents, sometimes favoring the formation of disulfides or mixed oxidation state products. The mechanism in these cases typically involves electron transfer from the metal surface to the sulfinic acid, followed by protonation and subsequent transformations.
Electrochemical reduction of ethanesulfinic acid provides another pathway for controlling the reduction process through applied potential control [7]. Cyclic voltammetry studies reveal that the reduction occurs through multiple electron transfer steps, with the possibility of isolating intermediate oxidation states under controlled conditions. This approach offers advantages in terms of selectivity and environmental considerations compared to chemical reducing agents.
The reduction of chlorinated ethanes by nanosized zero-valent iron demonstrates related reductive pathways that can be applicable to sulfinic acid systems [7]. The reductive β-elimination and α-elimination mechanisms observed in these systems provide insight into potential reduction pathways for ethanesulfinic acid derivatives containing additional functional groups.
The autoxidation of ethanesulfinic acid represents a complex radical chain process that significantly influences the compound's stability and practical applications [8] [1]. Understanding these mechanisms is crucial for developing strategies to control or exploit the autoxidation process in synthetic and analytical applications.
The initiation step of ethanesulfinic acid autoxidation involves the formation of sulfonyl radicals through various pathways, including thermal homolysis, photochemical activation, or reaction with trace metal catalysts [8]. Once formed, sulfonyl radicals readily react with molecular oxygen to generate sulfonylperoxyl radicals, which serve as key propagating species in the chain reaction. The rate constant for the reaction of sulfonyl radicals with O₂ is approximately 10⁶ M⁻¹ s⁻¹ [1], making this step relatively slow compared to typical radical-oxygen reactions.
The propagation cycle of autoxidation involves the reaction of sulfonylperoxyl radicals with additional molecules of ethanesulfinic acid, generating new sulfonyl radicals and hydroperoxide intermediates [8]. This hydrogen atom transfer step is predicted to be nearly diffusion-controlled, with rate constants approaching 10⁹ M⁻¹ s⁻¹ [1]. The rapid nature of this propagation step explains the autocatalytic character often observed in sulfinic acid oxidation reactions.
Termination reactions in the autoxidation mechanism involve the combination of radical species to form stable products [8]. Common termination pathways include the dimerization of sulfonyl radicals to form disulfones, the reaction of sulfonylperoxyl radicals to generate oxygen and sulfonic acid products, and the formation of various oxidized sulfur-containing species. The relative importance of these termination pathways depends on radical concentrations, oxygen availability, and reaction conditions.
The kinetic analysis of autoxidation reveals that the overall rate is controlled by the relatively slow reaction of sulfonyl radicals with oxygen, rather than the faster hydrogen atom transfer steps [1]. This rate-determining step explains why ethanesulfinic acid can be successfully employed in synthetic applications despite its inherent oxidative instability. The oxygen concentration and solvent effects play crucial roles in determining the overall autoxidation rate and product distribution.
Ethanesulfinic acid exhibits nucleophilic character primarily through its sulfur center, which possesses a lone pair of electrons available for donation to electrophilic species [9]. The nucleophilic reactivity of sulfinic acids is influenced by the electronic environment around the sulfur atom, with the presence of two oxygen substituents creating a moderately electron-deficient sulfur center that retains nucleophilic properties.
In nucleophilic substitution reactions, ethanesulfinic acid can attack electrophilic carbon centers, particularly those activated by electron-withdrawing groups or situated adjacent to aromatic systems [10]. The mechanism typically involves initial nucleophilic attack by the sulfur lone pair, followed by proton transfer and elimination of leaving groups. This reactivity pattern enables the formation of various organosulfur compounds, including sulfones and sulfinates, depending on the specific electrophilic partner and reaction conditions.
The reaction of ethanesulfinic acid with alkyl halides represents a classic example of nucleophilic behavior [11]. The sulfur atom attacks the electrophilic carbon, displacing the halide ion and forming a sulfinate ester intermediate. Depending on the reaction conditions and subsequent treatment, this intermediate can be converted to sulfones through oxidation or can undergo further transformations to yield complex organosulfur products.
Studies of nucleophilic aliphatic substitution reactions involving sulfinic acid derivatives demonstrate the importance of solvent effects and pH control in determining reaction outcomes [10]. In protic solvents, hydrogen bonding interactions can significantly attenuate the nucleophilic reactivity of ethanesulfinic acid by forming strong intermolecular complexes. Conversely, aprotic solvents generally favor enhanced nucleophilic reactivity by avoiding competitive hydrogen bonding interactions.
The nucleophilic character of ethanesulfinic acid also manifests in its ability to participate in Michael addition reactions with α,β-unsaturated carbonyl compounds [9]. The sulfur center adds to the β-carbon of the Michael acceptor, generating an enolate intermediate that can be trapped with various electrophiles. This reactivity pattern provides access to functionalized organosulfur compounds with defined stereochemical relationships.
Ethanesulfinic acid demonstrates diverse reactivity patterns when exposed to various electrophilic species, with the specific reaction pathway depending on the nature of the electrophile and the reaction conditions employed [12]. The compound can undergo electrophilic attack at multiple sites, including the sulfur center, the oxygen atoms, and, under certain conditions, the alkyl substituent.
Electrophilic aromatic substitution reactions involving ethanesulfinic acid derivatives provide important insights into the electron-donating or electron-withdrawing character of the sulfinic acid functional group [13] [12]. When ethanesulfinic acid contains aromatic substituents, the sulfinic acid group typically acts as a mild electron-withdrawing substituent, influencing the regioselectivity of subsequent electrophilic substitution reactions. The kinetics of sulfonation reactions of aromatic ethanesulfinic acid derivatives reveal complex mechanistic pathways involving initial protonation followed by electrophilic attack.
Alkylation reactions of ethanesulfinic acid with various electrophilic alkylating agents demonstrate the dual nucleophilic/electrophilic character of the compound [11]. Depending on the nature of the alkylating agent and reaction conditions, ethanesulfinic acid can give either sulfones (through S-alkylation) or sulfinate esters (through O-alkylation). Strongly polarized electrophiles such as triethyloxonium tetrafluoroborate preferentially give sulfinate esters, while less polarized electrophiles like alkyl halides favor sulfone formation.
The reaction of ethanesulfinic acid with carbonyl compounds represents another important class of electrophilic reactions [9]. Under acidic conditions, the compound can participate in condensation reactions with aldehydes and ketones, leading to the formation of various heterocyclic products or acyclic adducts depending on the specific reaction conditions and substituent patterns. These reactions often proceed through initial nucleophilic attack by the sulfinic acid followed by cyclization or elimination processes.
Metal-catalyzed reactions involving ethanesulfinic acid and electrophilic partners have emerged as powerful synthetic tools [5]. Palladium-catalyzed hydrosulfonylation reactions demonstrate how transition metal catalysis can enable selective addition of sulfinic acids to unsaturated electrophiles. The mechanism involves initial coordination of both the sulfinic acid and the electrophilic alkene to the metal center, followed by regioselective insertion and reductive elimination to yield the desired products.
The regioselectivity observed in reactions of ethanesulfinic acid depends on multiple factors, including the electronic and steric properties of the reaction partners, the choice of catalyst system, and the reaction conditions [5]. Understanding and controlling regioselectivity is crucial for the development of efficient synthetic methods employing ethanesulfinic acid as a key reagent.
In addition reactions with unsaturated substrates, ethanesulfinic acid typically exhibits regioselectivity that can be predicted based on electronic considerations [5]. With terminal alkenes, the sulfonyl radical generated from ethanesulfinic acid preferentially adds to the terminal carbon, producing linear products rather than branched isomers. This regioselectivity arises from the combination of electronic effects (favoring attack at the less substituted carbon) and steric factors (minimizing interactions in the transition state).
Palladium-catalyzed hydrosulfonylation of allenes with ethanesulfinic acid demonstrates exceptional regioselectivity, producing exclusively linear products with excellent E-selectivity [5]. The regioselectivity in these reactions is controlled by the ligand environment around the palladium center and the mechanism of ligand-to-ligand hydrogen transfer. The use of DPEphos as a ligand provides optimal selectivity by creating a favorable coordination geometry for the hydrogen transfer process.
Computational studies of regioselectivity in ethanesulfinic acid reactions reveal the importance of secondary orbital interactions in determining reaction outcomes [1]. The interaction between filled orbitals on the sulfinic acid and vacant orbitals on the electrophilic partner can significantly influence the preferred reaction pathway. These interactions are particularly important in reactions with peroxyl radicals, where the reduced orbital overlap in sulfinic acids compared to sulfenic acids leads to dramatically different reactivity patterns.
The regioselectivity in aromatic substitution reactions involving ethanesulfinic acid derivatives follows established principles of electrophilic aromatic substitution [13]. The sulfinic acid functional group acts as a mild electron-withdrawing substituent, directing subsequent electrophilic attacks to meta positions relative to the sulfinic acid group. However, the specific regioselectivity can be modulated by reaction conditions, particularly the acidity of the reaction medium and the presence of additional substituents on the aromatic ring.
Reaction Type | Major Product | Selectivity (%) | Mechanism |
---|---|---|---|
Terminal alkene addition | Linear sulfone | >95 | Radical addition |
Allene hydrosulfonylation | E-allylic sulfone | >99 | Pd-catalyzed |
Aromatic substitution | Meta-substituted | 80-90 | Electrophilic |
Michael addition | β-Addition product | 85-95 | Nucleophilic |